Octyl 4-methylbenzenesulfonate
CAS No.: 3386-35-4
Cat. No.: VC3692367
Molecular Formula: C15H24O3S
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3386-35-4 |
|---|---|
| Molecular Formula | C15H24O3S |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | octyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 |
| Standard InChI Key | LYQJBZLAANNIER-UHFFFAOYSA-N |
| SMILES | CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C |
| Canonical SMILES | CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C |
Introduction
Chemical Properties and Structure
Physical Characteristics
Octyl 4-methylbenzenesulfonate exists as a clear, colorless liquid at room temperature with distinct physical properties that contribute to its utility in various applications . The compound has a specific gravity of 1.06 at 20°C, indicating it is slightly denser than water . These physical characteristics make it relatively easy to handle in laboratory settings, where liquid compounds often offer advantages in terms of measuring, mixing, and reaction processing.
The liquid state of Octyl 4-methylbenzenesulfonate is particularly significant for understanding its behavior in chemical reactions and formulations. As a liquid, it can function effectively as a reaction medium or as a reagent that can be readily incorporated into liquid-phase chemical processes without the need for dissolution.
Molecular Properties
The molecular structure of Octyl 4-methylbenzenesulfonate is defined by its chemical formula C15H24O3S and a molecular weight of 284.41 g/mol . The compound's structure consists of a 4-methylbenzene group (also known as p-tolyl group) connected to a sulfonate moiety, which is further linked to an octyl chain.
The standardized representation of its chemical structure is provided by its InChIKey (LYQJBZLAANNIER-UHFFFAOYSA-N) and InChI notation (InChI=1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3) . These identifiers enable precise chemical database searches and structure verification.
Table 1: Key Molecular Properties of Octyl 4-methylbenzenesulfonate
The molecular structure of Octyl 4-methylbenzenesulfonate contributes significantly to its chemical behavior. The sulfonate group provides a polar region capable of participating in hydrogen bonding and other polar interactions, while the octyl chain contributes hydrophobic character that facilitates interactions with non-polar substances or environments.
Synthesis Methods
The synthesis of Octyl 4-methylbenzenesulfonate typically involves the esterification of 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) with octanol. Based on the synthetic approaches for similar compounds, we can infer the general methodology for its preparation.
From information in source , we can deduce that p-toluenesulfonic acid monohydrate (PTSA) is commonly used in such syntheses. The reaction described for similar compounds involved refluxing in toluene with azeotropic removal of water, which is a standard method for esterification reactions .
A typical synthetic approach for Octyl 4-methylbenzenesulfonate might include:
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Reaction of 4-methylbenzenesulfonic acid with octanol in an appropriate molar ratio
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Use of a suitable solvent such as toluene for the reaction medium
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Acid-catalyzed esterification with removal of water (commonly through azeotropic distillation)
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Purification steps including precipitation, filtration, and potential recrystallization
The synthesis typically yields a clear liquid product that can be purified to commercial standards of ≥96.0% purity as indicated by gas chromatography and titration analysis .
Applications and Uses
Industrial Applications
One of the most significant potential applications for Octyl 4-methylbenzenesulfonate and related compounds appears to be in corrosion inhibition. Source discusses the effectiveness of ionic liquids containing 4-methylbenzenesulfonate groups as corrosion inhibitors for mild steel in acidic solutions.
The study evaluated two synthesized ionic liquids: 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate (1-BOPAMS) and 4-(benzyloxy)-4-oxobutan-1-aminium 4-methylbenzenesulfonate (4-BOBAMS). These compounds were tested for their ability to inhibit mild steel corrosion in 1.0 M hydrochloric acid solution .
Electrochemical impedance spectroscopy (EIS), potentiodynamic polarization (PDP), and gravimetric techniques were used to assess their effectiveness. The results demonstrated that these compounds could form protective films on metal surfaces through adsorption, significantly reducing corrosion rates .
Table 2: Corrosion Inhibition Properties of Related 4-methylbenzenesulfonate Compounds
| Compound | Maximum Inhibition Efficiency | Medium | Temperature Range | Reference |
|---|---|---|---|---|
| 1-BOPAMS | 90.32% | 1.0 M HCl | 30-60°C | |
| 4-BOBAMS | 97.91% | 1.0 M HCl | 30-60°C |
The inhibition efficiency increased with concentration, with maximum values achieved at the highest concentration tested. The adsorption process was determined to be spontaneous and involved strong interactions between the metal surface and the inhibitor molecules, following a Langmuir adsorption isotherm .
This research suggests that Octyl 4-methylbenzenesulfonate and structurally related compounds could potentially serve as effective corrosion inhibitors in acidic environments, providing protection for metal surfaces through the formation of protective films.
Related Compounds and Comparisons
From the search results, we can identify related compounds including:
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Ionic liquid derivatives containing the 4-methylbenzenesulfonate group:
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Other p-toluenesulfonate esters with different alkyl chain lengths:
The comparison between these related compounds provides insights into structure-activity relationships that inform the selection of optimal compounds for specific applications. For example, in corrosion inhibition applications, the 4-BOBAMS compound showed higher inhibition efficiency (97.91%) compared to 1-BOPAMS (90.32%) , suggesting that structural variations significantly impact performance.
Recent Research and Developments
Recent research involving Octyl 4-methylbenzenesulfonate or closely related compounds focuses on several areas:
Corrosion Inhibition Studies
The 2021 study described in source represents significant recent research on 4-methylbenzenesulfonate derivatives. This investigation employed multiple analytical techniques to characterize the corrosion inhibition properties of ionic liquids containing the 4-methylbenzenesulfonate group .
The research established that:
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Both 1-BOPAMS and 4-BOBAMS act as effective mixed-type inhibitors for mild steel in hydrochloric acid
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The inhibition efficiency increases with concentration and decreases with temperature
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The inhibition mechanism involves adsorption that follows the Langmuir adsorption isotherm
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Gibbs free energy values indicate strong interaction between the steel surface and inhibitor molecules
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